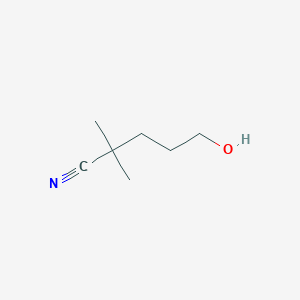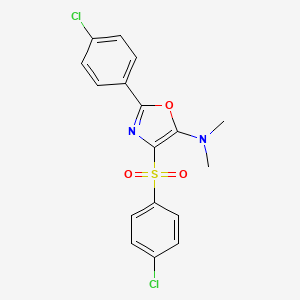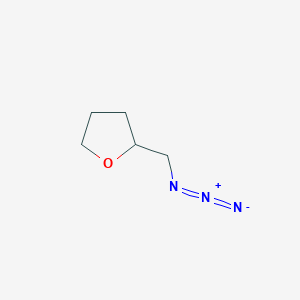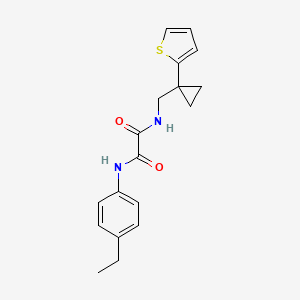![molecular formula C19H13Cl2N3S2 B2403761 4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile CAS No. 303984-99-8](/img/structure/B2403761.png)
4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3S2 and its molecular weight is 418.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Reactions : This compound and its derivatives are involved in various synthesis reactions. For instance, compounds with similar structures have been used to form thieno[2,3-d]pyrimidines and amino substituted pyrimidines (Briel, Franz, & Dobner, 2002).
Spectroscopic Investigation : Spectroscopic techniques like FT-IR and FT-Raman have been used to analyze compounds with similar structures. These analyses help in understanding the equilibrium geometry, vibrational wave numbers, and molecular interactions of such compounds (Alzoman et al., 2015).
Structural Insights : X-ray diffraction analysis has been employed to determine the crystal structure and conformation of related dihydropyrimidine derivatives. This aids in the understanding of the molecular docking and potential inhibitory activities of these compounds (Al-Wahaibi et al., 2021).
Biological and Chemical Properties
Molecular Docking Studies : Molecular docking studies have been conducted to assess the potential chemotherapeutic applications of similar compounds. This involves analyzing how these molecules might bind to biological targets and their possible interactions (Haress et al., 2015).
Cytotoxic Activity : Studies on related pyrimidine derivatives have explored their cytotoxic effects on various cell lines, providing insights into their potential therapeutic uses (Stolarczyk et al., 2018).
Antiviral Activity : Certain pyrimidine derivatives have demonstrated antiviral properties, suggesting potential use in the development of antiviral drugs (Holý et al., 2002).
Chemical Synthesis and Modification
Preparation of Heterocycles : Pyrimidine derivatives are key in synthesizing various heterocyclic systems, indicating their importance in creating new compounds of biological interest (Kobayashi et al., 2019).
Corrosion Inhibition : Pyrimidine-2-thione derivatives, similar to the compound , have been investigated as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in industrial applications (Soltani et al., 2015).
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S2/c1-11-3-5-12(6-4-11)17-14(10-22)18(24-19(23-17)25-2)26-16-8-7-13(20)9-15(16)21/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROMHHFKARCFAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)SC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)

acetate](/img/structure/B2403682.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)


![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)



![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)
![4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2403699.png)

